

Optimizing YNT-185 dosage for maximal efficacy

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Compound of Interest

Compound Name: YNT-185

Cat. No.: B10798791

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YNT-185 Technical Support Center

Welcome to the technical support center for **YNT-185**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this selective orexin type-2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **YNT-185** and what is its primary mechanism of action?

A1: **YNT-185** is a non-peptide, small molecule that acts as a potent and selective agonist for the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).^{[1][2]} Its mechanism of action involves mimicking the endogenous orexin peptides by binding to and activating OX2R.^[3] This activation stimulates downstream signaling pathways, such as Gq-mediated intracellular calcium mobilization, leading to the depolarization and increased firing rate of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN).^{[3][4][5]}

Q2: What is the selectivity profile of **YNT-185** for orexin receptors?

A2: **YNT-185** exhibits high selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). In cellular assays, it has an EC₅₀ of approximately 28 nM for OX2R, while its EC₅₀ for OX1R is about 2.75 μM, indicating roughly a 100-fold selectivity for OX2R.^{[3][6][7]}

Q3: What are the recommended storage and handling conditions for **YNT-185**?

A3: For long-term stability, **YNT-185** stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is crucial to protect the compound from light.[8] To avoid degradation from multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: How should I prepare **YNT-185** for in vitro and in vivo experiments?

A4: **YNT-185** dihydrochloride, a water-soluble form, is often used for experiments.[3][7] For in vivo studies, it is highly recommended to prepare fresh working solutions daily.[7] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[7] For stock solutions prepared in water, sterile filtration through a 0.22 µm filter is advised before use.

Q5: What are typical effective dosages for in vivo mouse studies?

A5: The effective dosage depends on the administration route and the specific mouse model.

- Intraperitoneal (i.p.) injection: Doses ranging from 20-40 mg/kg have been shown to increase wakefulness in wild-type mice.[7][8] Doses of 40-60 mg/kg have been used to reduce cataplexy-like episodes in orexin knockout mouse models.[3]
- Intracerebroventricular (i.c.v.) injection: Doses up to 300 nmol have been shown to significantly increase wake time in wild-type mice.[7][8]

Q6: Does **YNT-185** show receptor desensitization after repeated administration?

A6: Studies in mouse models have shown no desensitization with respect to the suppression of cataplexy-like episodes after repeated administration of **YNT-185**. [2][3]

Data Summary Tables

Table 1: In Vitro Activity & Selectivity of **YNT-185**

Parameter	Receptor	Value	Cell Line
EC50	Human OX2R	28 nM	CHO cells
EC50	Human OX1R	2.75 μ M	CHO cells
Selectivity Ratio	(OX1R / OX2R)	~100-fold	N/A

Data sourced from multiple references.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Recommended In Vivo Dosage Ranges for **YNT-185** in Mouse Models

Administration Route	Dosage Range	Mouse Model	Key Observed Effect
Intraperitoneal (i.p.)	20 - 40 mg/kg	Wild-Type	Increased wakefulness [7] [8]
Intraperitoneal (i.p.)	40 - 60 mg/kg	Orexin Knockout (OXKO)	Suppression of cataplexy-like episodes [3] [4]
Intracerebroventricular (i.c.v.)	30 - 300 nmol	Wild-Type	Dose-dependent increase in wake time [3] [7]

Table 3: **YNT-185** Physical & Chemical Properties

Property	Value
Form	Non-peptide small molecule [1]
Molecular Weight	688.66 (dihydrochloride salt) [6]
Formula	C ₃₃ H ₃₇ N ₅ O ₅ S·2HCl [6]
Solubility	Soluble in Water and DMSO (up to 100 mM) [6]
Storage (Stock Solution)	-80°C (6 months), -20°C (1 month), protect from light [8]

Troubleshooting Guides

Issue 1: I am observing lower-than-expected efficacy in my in vivo experiments.

This is a noted challenge, as some studies suggest **YNT-185** has limited in vivo efficacy and may require optimization for robust effects.[\[3\]](#)[\[9\]](#)

- Question: Is my dosage sufficient? Answer: Review the dosages in Table 2. Efficacy is dose-dependent. Consider performing a dose-response study starting with the published effective ranges (e.g., 20-60 mg/kg i.p.) to determine the optimal dose for your specific animal model and experimental endpoint.
- Question: Is the compound getting into the brain? Answer: While **YNT-185** is known to cross the blood-brain barrier, its bioavailability may be a limiting factor.[\[3\]](#)[\[10\]](#) For initial proof-of-concept studies or to bypass the BBB, consider direct intracerebroventricular (i.c.v.) administration.[\[2\]](#)
- Question: Could my experimental model be the issue? Answer: The effect of **YNT-185** is dependent on the presence of functional OX2 receptors. Ensure your model is appropriate. For example, the compound will have no effect in orexin receptor-deficient (OXRDKO) mice.[\[3\]](#) The genetic background of the mice can also influence outcomes.
- Question: Is my **YNT-185** solution stable and correctly prepared? Answer: Prepare working solutions fresh for each experiment, as stability in solution over time may be limited.[\[7\]](#) Ensure the compound is fully dissolved, using sonication if necessary, as undissolved compound will lead to inaccurate dosing.[\[7\]](#)

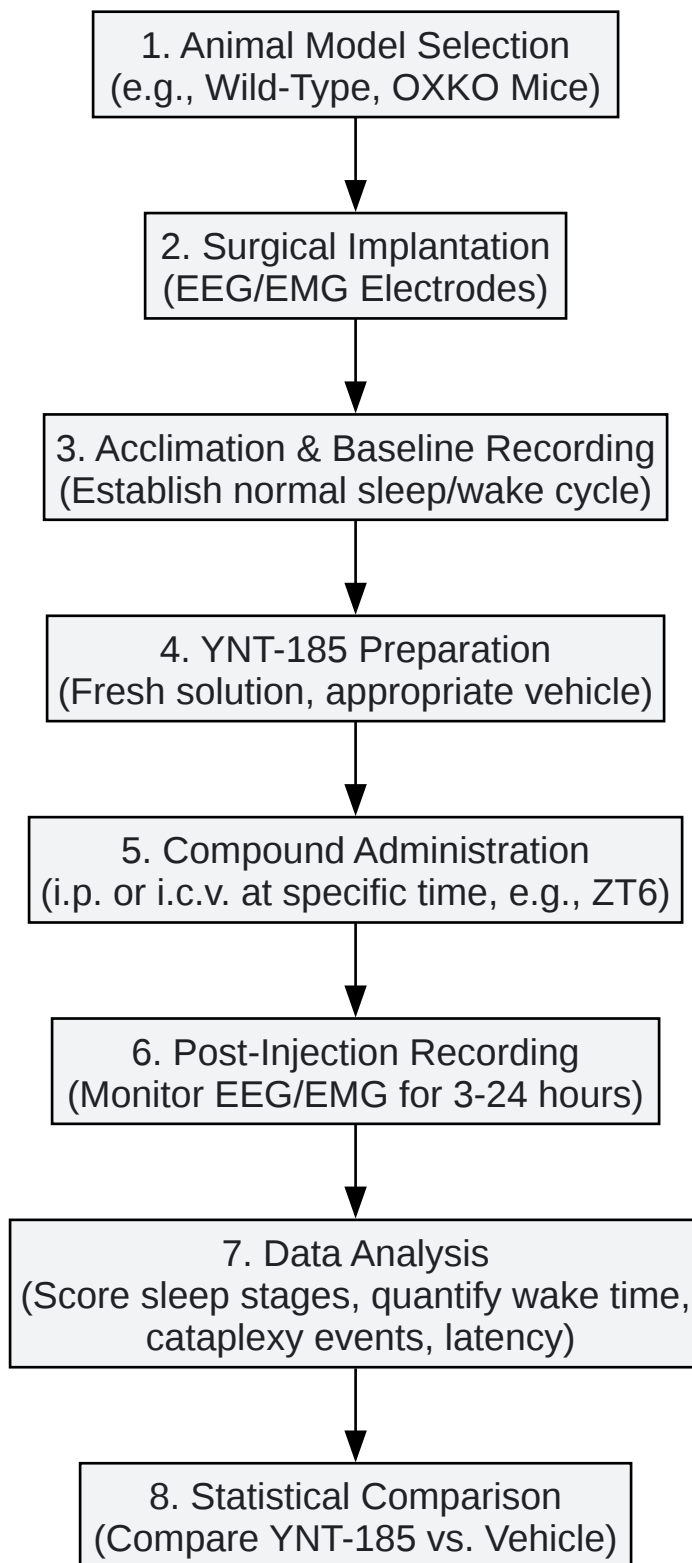
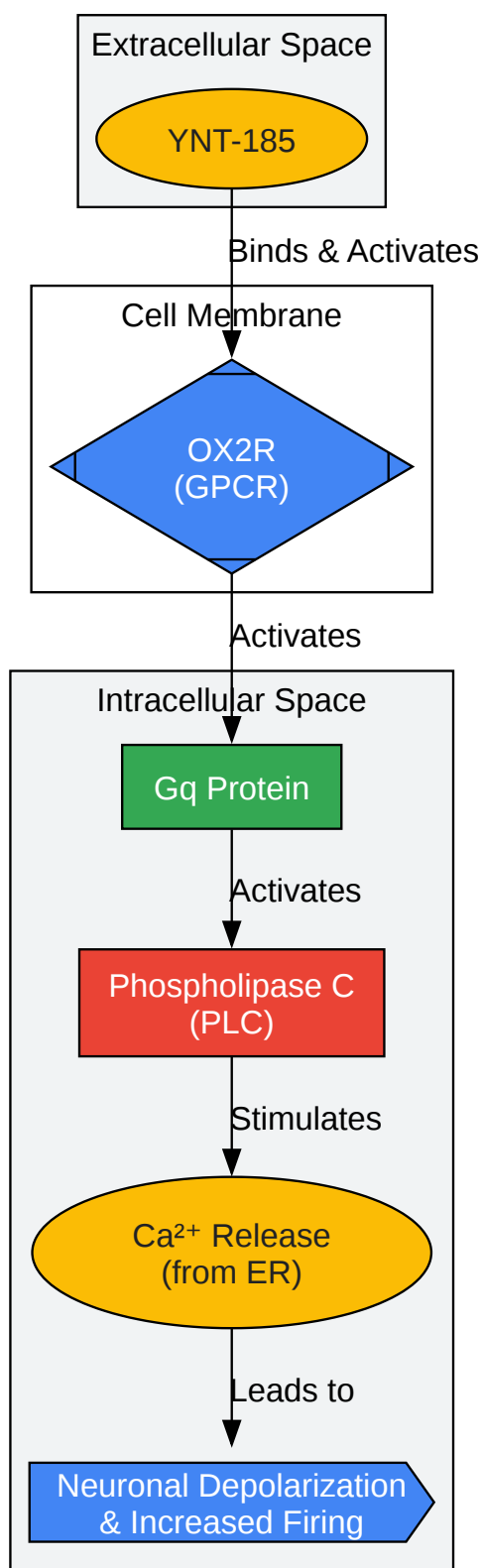
Issue 2: My **YNT-185** solution is showing precipitation.

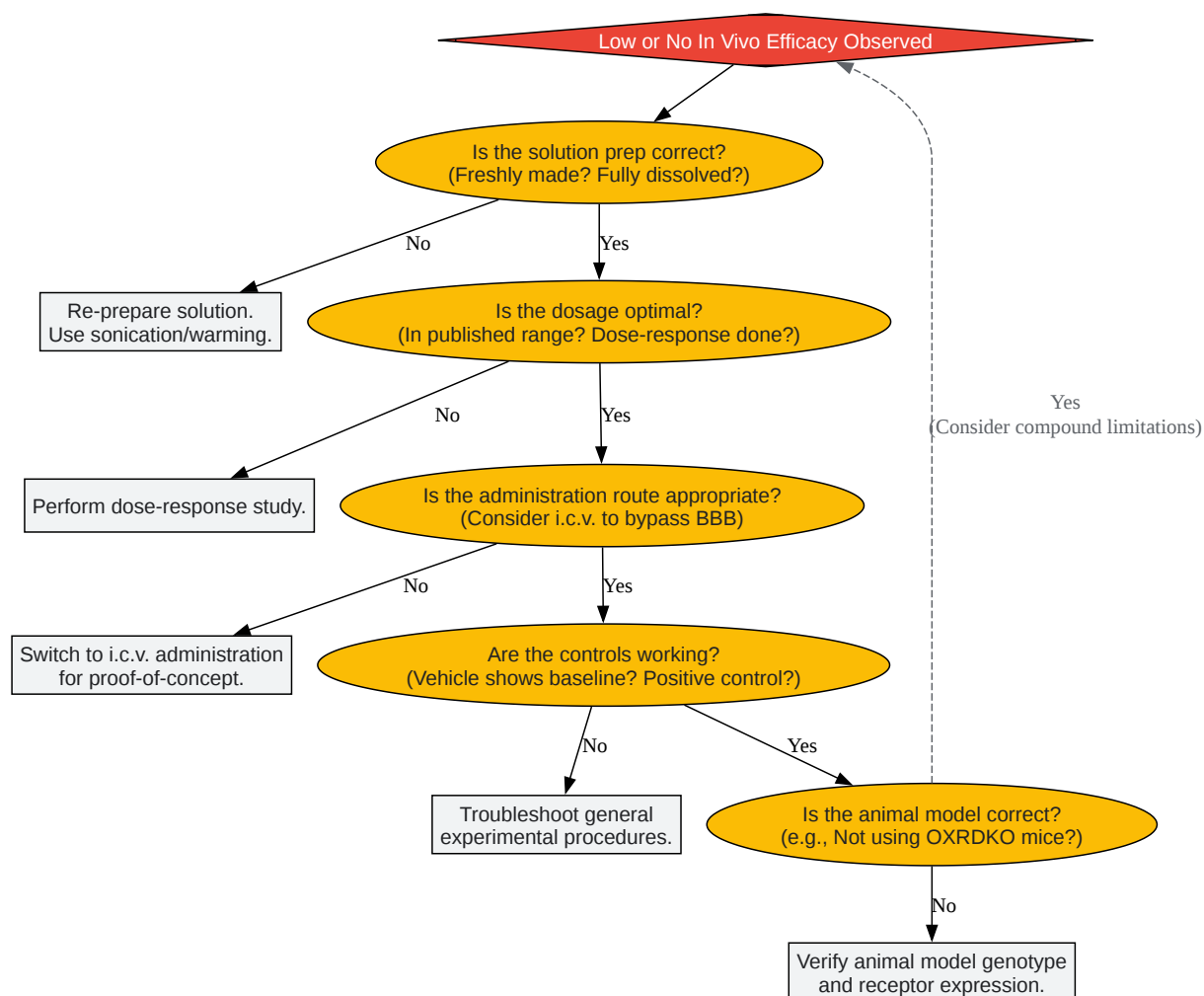
- Question: How can I improve solubility? Answer: **YNT-185** dihydrochloride is water-soluble.[\[6\]](#) However, if you encounter issues, especially with buffered solutions, gentle warming and/or sonication can help re-dissolve the compound.[\[7\]](#) Ensure the pH of your final solution is compatible with the compound's solubility. Using a solvent like DMSO for initial stock preparation before diluting into aqueous buffers is a standard practice.[\[8\]](#)

Issue 3: How do I confirm that the observed effects are specifically mediated by OX2R?

- Question: What controls can I use to demonstrate on-target activity? Answer: To confirm that the effects are mediated by OX2R, you can use several controls:
 - Pharmacological Blockade: Pre-treat animals or cells with a selective OX2R antagonist (e.g., EMPA) before administering **YNT-185**. A loss of the **YNT-185**-induced effect would indicate OX2R-specific action.[\[3\]](#)
 - Genetic Knockout Models: Test **YNT-185** in orexin receptor double knockout (OXRDKO) mice. As these mice lack the target, **YNT-185** should produce no effect, which has been demonstrated in published studies.[\[3\]](#)[\[8\]](#)

Visualized Workflows and Pathways





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